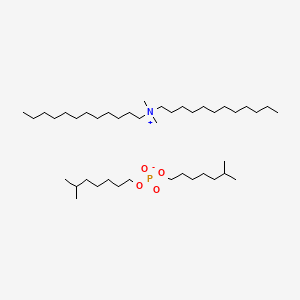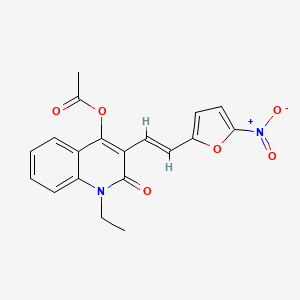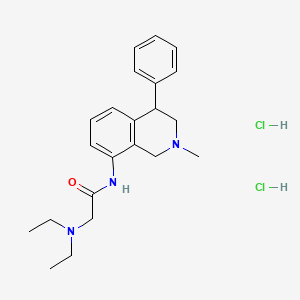![molecular formula C9H13NO2 B13790182 Methanol, [(4-methylphenyl)imino]bis-(9CI)](/img/structure/B13790182.png)
Methanol, [(4-methylphenyl)imino]bis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanol, [(4-methylphenyl)imino]bis-(9CI) is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.205 g/mol . This compound is also known by its synonym, N,N-bis(hydroxymethyl)-4-methylaniline . It is characterized by the presence of a methanol group and a 4-methylphenyl group connected through an imino linkage.
Métodos De Preparación
The synthesis of Methanol, [(4-methylphenyl)imino]bis-(9CI) typically involves the reaction of 4-methylaniline with formaldehyde under specific conditions . The reaction is carried out in the presence of an acid catalyst, which facilitates the formation of the imino linkage. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
Methanol, [(4-methylphenyl)imino]bis-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding quinones, while reduction can yield amines .
Aplicaciones Científicas De Investigación
Methanol, [(4-methylphenyl)imino]bis-(9CI) has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in the study of enzyme mechanisms and protein interactions . Additionally, it is used in the industry for the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of Methanol, [(4-methylphenyl)imino]bis-(9CI) involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Methanol, [(4-methylphenyl)imino]bis-(9CI) can be compared with other similar compounds, such as N,N-bis(hydroxymethyl)-aniline and N,N-bis(hydroxymethyl)-toluidine . These compounds share similar structural features but differ in the substitution pattern on the aromatic ring. The presence of the 4-methyl group in Methanol, [(4-methylphenyl)imino]bis-(9CI) imparts unique chemical and physical properties, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
[N-(hydroxymethyl)-4-methylanilino]methanol |
InChI |
InChI=1S/C9H13NO2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,11-12H,6-7H2,1H3 |
Clave InChI |
MLFCNLRFJPLGOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)

![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)



![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)
